(3aS,4R,9bR)-4-[4-(methoxycarbonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
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Description
(3aS,4R,9bR)-4-[4-(methoxycarbonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid is a useful research compound. Its molecular formula is C21H19NO4 and its molecular weight is 349.386. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
This compound has been explored in the synthesis of various quinolone derivatives, which have shown potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Notably, modifications to the quinoline structure have been investigated to enhance antibacterial efficacy while reducing potential side effects like phototoxicity and cytotoxicity to mammalian cells (Sánchez et al., 1995).
Luminescent Properties
The compound has also found application in the development of luminescent materials. Specifically, naphtho[2,3-f]quinoline derivatives synthesized through a sequential three-component reaction displayed promising luminescent properties. These derivatives are potential candidates for organic electroluminescent (EL) media due to their operational simplicity and minimal environmental impact (Tu et al., 2009).
Properties
IUPAC Name |
(3aS,4R,9bR)-4-(4-methoxycarbonylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-26-21(25)13-7-5-12(6-8-13)19-16-4-2-3-15(16)17-11-14(20(23)24)9-10-18(17)22-19/h2-3,5-11,15-16,19,22H,4H2,1H3,(H,23,24)/t15-,16+,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNQRBONDFMTCC-GJYPPUQNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3CC=CC3C4=C(N2)C=CC(=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@H]2[C@H]3CC=C[C@H]3C4=C(N2)C=CC(=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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